![molecular formula C15H13Cl3N2O2 B5335963 ethyl 2,5,6-trichloro-4-[(3-methylphenyl)amino]nicotinate](/img/structure/B5335963.png)
ethyl 2,5,6-trichloro-4-[(3-methylphenyl)amino]nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,5,6-trichloro-4-[(3-methylphenyl)amino]nicotinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TCPTA and belongs to the class of nicotinic acetylcholine receptor antagonists.
作用机制
TCPTA acts as a competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This leads to the inhibition of the receptor's function and the downstream signaling pathways that it activates.
Biochemical and Physiological Effects:
TCPTA has been shown to have significant biochemical and physiological effects. It has been found to inhibit the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement, emotion, and motivation. TCPTA has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the nervous system.
实验室实验的优点和局限性
TCPTA has several advantages for lab experiments. It is a potent and selective inhibitor of nicotinic acetylcholine receptors and can be used to study the function of these receptors in vitro and in vivo. TCPTA is also relatively stable and can be stored for extended periods without significant degradation. However, TCPTA has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. It is also relatively expensive, which can limit its use in some experiments.
未来方向
There are several future directions for the research on TCPTA. One area of interest is the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia based on the mechanism of action of TCPTA. Another area of interest is the study of the effects of TCPTA on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of new synthetic methods for TCPTA and its derivatives can lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, TCPTA is a chemical compound that has significant potential in various fields of scientific research. Its potent inhibitory effects on nicotinic acetylcholine receptors make it a valuable tool for studying the function of these receptors and developing new drugs for the treatment of various diseases. The future directions for the research on TCPTA are promising, and further studies on this compound can lead to significant advancements in the field of neuroscience and medicine.
合成方法
The synthesis of TCPTA involves the reaction of 2,5,6-trichloronicotinic acid with 3-methylaniline in the presence of ethyl chloroformate. The reaction leads to the formation of TCPTA in good yield. The purity of TCPTA can be improved by recrystallization from ethanol.
科学研究应用
TCPTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of nicotinic acetylcholine receptors and has been used for studying the function of these receptors in the nervous system. TCPTA has also been used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
ethyl 2,5,6-trichloro-4-(3-methylanilino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O2/c1-3-22-15(21)10-12(11(16)14(18)20-13(10)17)19-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBQMRKPWJRINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5335896.png)
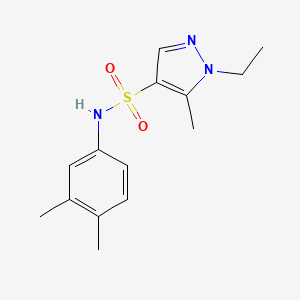
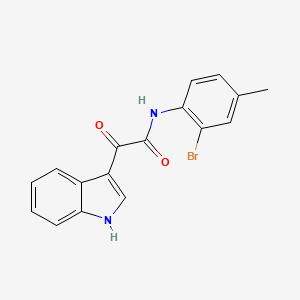
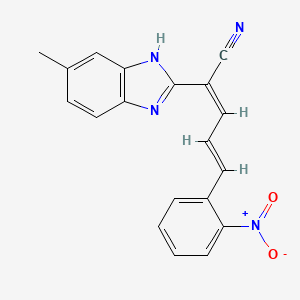

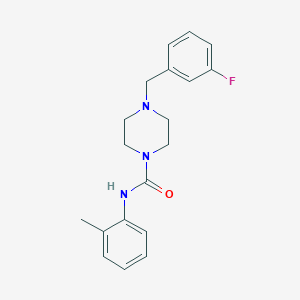
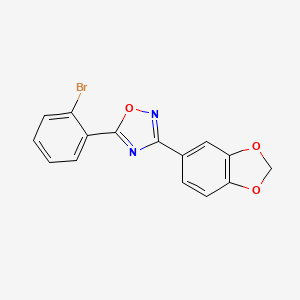
![N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5335931.png)
![7-acetyl-N-(2-ethoxybutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5335939.png)
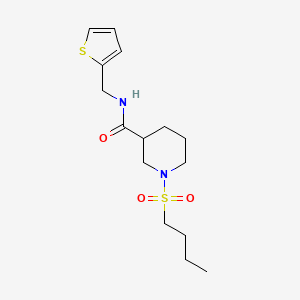

![1-allyl-4-[2-(2,4-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5335977.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(3,4-dimethoxybenzylidene)-2-furohydrazide](/img/structure/B5335978.png)
![1'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5335980.png)
